REACTION_SMILES
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[CH3:27][CH2:28][OH:29].[c:1]1([CH2:2][O:8][c:9]2[cH:10][cH:11][cH:12][c:13]3[c:19]2[O:18][CH2:17][CH2:16][N:15]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:14]3)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[OH:8][c:9]1[cH:10][cH:11][cH:12][c:13]2[c:19]1[O:18][CH2:17][CH2:16][N:15]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CC(C)(C)OC(=O)N1CCOc2c(cccc2OCc2ccccc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCOc2c(cccc2OCc2ccccc2)C1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCOc2c(O)cccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |